Pedaliin 6''-acetate

Cardioprotection Doxorubicin Cardiotoxicity H9c2 Cardiomyocytes

Pedaliin 6''-acetate (CAS 160789-41-3, molecular formula C₂₄H₂₄O₁₃, MW 520.44 g/mol) is a naturally occurring flavone glycoside isolated primarily from the whole plants of Dracocephalum tanguticum Maxim (Lamiaceae), a Tibetan medicinal herb endemic to the Qinghai-Tibet Plateau. The compound is structurally characterized as a 6″-O-acetylated derivative of pedaliin (pedalitin-6-O-glucoside), featuring a 5,7-dimethoxy-4′-hydroxyflavone aglycone core with a β-D-glucopyranosyl moiety acetylated at the C-6″ position of the sugar residue.

Molecular Formula C24H24O13
Molecular Weight 520.4 g/mol
Cat. No. B12392382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePedaliin 6''-acetate
Molecular FormulaC24H24O13
Molecular Weight520.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC)O)O)O
InChIInChI=1S/C24H24O13/c1-9(25)34-8-17-19(29)21(31)22(32)24(36-17)37-23-16(33-2)7-15-18(20(23)30)13(28)6-14(35-15)10-3-4-11(26)12(27)5-10/h3-7,17,19,21-22,24,26-27,29-32H,8H2,1-2H3/t17-,19-,21+,22-,24+/m1/s1
InChIKeyFCWFMVZRISJKEB-NZXWXYQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pedaliin 6''-acetate (CAS 160789-41-3): A 6″-O-Acetylated Flavone Glycoside from Dracocephalum tanguticum for Cardiomyocyte Protection Research Procurement


Pedaliin 6''-acetate (CAS 160789-41-3, molecular formula C₂₄H₂₄O₁₃, MW 520.44 g/mol) is a naturally occurring flavone glycoside isolated primarily from the whole plants of Dracocephalum tanguticum Maxim (Lamiaceae), a Tibetan medicinal herb endemic to the Qinghai-Tibet Plateau [1][2]. The compound is structurally characterized as a 6″-O-acetylated derivative of pedaliin (pedalitin-6-O-glucoside), featuring a 5,7-dimethoxy-4′-hydroxyflavone aglycone core with a β-D-glucopyranosyl moiety acetylated at the C-6″ position of the sugar residue [3]. This acetylation distinguishes it from its parent compound pedaliin (CAS 22860-72-6, C₂₂H₂₂O₁₂, MW 478.40 g/mol), which lacks the acetyl substituent . Pedaliin 6″-acetate is commercially available from multiple vendors (e.g., MedChemExpress HY-N10642, TargetMol T81532) as a research-grade natural product standard with reported purity ≥98% by HPLC, supplied typically as a solid powder with storage recommendations at -20°C for long-term stability .

Why Pedaliin 6''-acetate Cannot Be Substituted by Non-Acetylated Pedaliin or Other Dracocephalum Flavone Glycosides in Cardioprotection Research


The 6″-O-acetyl group of pedaliin 6″-acetate is not an inconsequential structural modification; it directly influences physicochemical properties and biological activity profiles relative to the non-acetylated parent compound pedaliin. While both compounds share the same aglycone core, the presence of the acetyl substituent alters lipophilicity (calculated XLogP of 0.5 for pedaliin 6″-acetate versus an estimated lower value for pedaliin), which may impact cellular uptake and subcellular localization [1]. Critically, the two compounds exhibit distinct activity profiles: pedaliin 6″-acetate demonstrates direct cytoprotective effects against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes (EC50 = 19.1 μM), a functional assay not reported for pedaliin [2]. Conversely, pedaliin has documented anti-colon cancer activities (growth inhibition of HT29/HCT116 cells, anti-invasive, anti-migratory effects) that are absent from the reported profile of pedaliin 6″-acetate [3][4]. Furthermore, among the flavone glycosides co-isolated from D. tanguticum—including cosmosiin, quercetin-3-O-rutinoside, and sorbifolin-6-O-β-glucopyranoside—only pedaliin 6″-acetate and its close structural analog ladanetin-6-O-β-(6″-O-acetyl)glucoside feature the 6″-O-acetyl moiety, which correlates with the ability to protect H9c2 cells from DOX-induced toxicity [5]. Substitution with non-acetylated flavonoids would introduce confounding variables and yield different biological outcomes, making pedaliin 6″-acetate a non-interchangeable reagent for studies focused on DOX-induced cardiotoxicity models or structure-activity relationship (SAR) investigations of acetylated flavone glycosides [6].

Pedaliin 6''-acetate Quantitative Differentiation: Evidence-Based Comparative Data for Scientific Selection


Cytoprotective Activity in Doxorubicin-Induced H9c2 Cardiomyocyte Toxicity: Direct Comparison with Luteolin-7-O-β-D-glucopyranoside

Pedaliin 6''-acetate (compound 10 in Wang et al., 2010) exhibits cytoprotective activity against doxorubicin (DOX)-induced toxicity in H9c2 rat cardiomyocytes with an EC50 value of 19.1 μM [1]. In the same study, luteolin-7-O-β-D-glucopyranoside (compound 7) demonstrated stronger protective activity, with a lower EC50 value of approximately 12.5 μM (derived from dose-response data presented in the original paper) [2]. The structure-activity relationship (SAR) analysis from this study indicates that the 6″-O-acetyl group of pedaliin 6″-acetate modulates, but does not abolish, cardioprotective activity relative to the more potent luteolin glycoside, while the 3',4'-dihydroxy substitution on the B-ring and the Δ(2,3) double bond on the C-ring are essential pharmacophoric features shared by both compounds [3].

Cardioprotection Doxorubicin Cardiotoxicity H9c2 Cardiomyocytes Flavonoid Structure-Activity Relationship

ABTS⁺ Cation Radical Scavenging Activity: Direct Comparison with Ladanetin-6-O-β-(6″-O-acetyl)glucoside

Pedaliin 6''-acetate scavenges ABTS⁺ cation radicals with an EC50 value of 76.19 μM [1]. In a parallel assay from the same research group, ladanetin-6-O-β-(6″-O-acetyl)glucoside (compound 1), a structurally related flavone glycoside co-isolated from D. tanguticum that also features a 6″-O-acetyl group, exhibited an EC50 value of 4.51 mM for ABTS⁺ radical scavenging . This represents a greater than 59-fold difference in potency, with pedaliin 6″-acetate demonstrating substantially stronger ABTS⁺ scavenging activity.

Antioxidant Activity ABTS Radical Scavenging Free Radical Assay Flavonoid Glycosides

DPPH Free Radical Scavenging Activity: Comparative Potency Among Dracocephalum Flavonoids

Pedaliin 6''-acetate scavenges the stable DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical with an EC50 value of 95.24 μM [1]. For comparison, the positive control Trolox (a water-soluble vitamin E analog commonly used as an antioxidant standard) exhibits DPPH scavenging activity in the low micromolar range (typical EC50 values of 5-15 μM depending on assay conditions) [2]. The parent compound pedaliin has demonstrated DPPH radical scavenging activity in sesame leaf studies, though no quantitative EC50 value is available in the primary literature for direct comparison [3]. Ladanetin-6-O-β-(6″-O-acetyl)glucoside, the closest structural analog, shows a comparable DPPH scavenging EC50 of 113 μM .

DPPH Assay Free Radical Scavenging Antioxidant Screening Flavonoid SAR

Ferrous Ion Chelating Activity: A Secondary Antioxidant Mechanism Distinct from Direct Radical Scavenging

Pedaliin 6''-acetate exhibits ferrous ion (Fe²⁺) chelating activity with an EC50 value of 1.13 mM [1]. In comparison, ladanetin-6-O-β-(6″-O-acetyl)glucoside demonstrates substantially stronger ferrous ion chelation with an EC50 of 12.3 μM, representing an approximately 92-fold difference in potency . This marked difference in chelation capacity between the two 6″-O-acetylated flavonoids underscores the importance of the 3',4'-dihydroxy catechol moiety present in pedaliin 6″-acetate but absent in the ladanetin analog, which is known to be a critical structural determinant for metal chelation in flavonoids [2].

Metal Chelation Antioxidant Mechanism Ferrous Ion Chelation Fenton Reaction Inhibition

Lipophilicity (XLogP) Comparison: Physicochemical Differentiation from Non-Acetylated Pedaliin

Pedaliin 6″-acetate has a calculated partition coefficient (XLogP) of 0.5, indicating moderate lipophilicity [1]. In contrast, the non-acetylated parent compound pedaliin (C₂₂H₂₂O₁₂) lacks the acetyl group and is expected to have a lower XLogP value (estimated ≤ -0.5 based on structural comparison and typical flavonoid glycoside lipophilicity ranges), reflecting its higher polarity and reduced membrane permeability potential [2]. The 6″-O-acetyl group increases the topological polar surface area (tPSA) of pedaliin 6″-acetate to 202.0 Ų compared to 196.0 Ų for pedaliin, a modest difference that nonetheless influences chromatographic behavior and cellular uptake kinetics [3].

Lipophilicity Physicochemical Properties Drug-Likeness Membrane Permeability

Pedaliin 6''-acetate: Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Cardioprotection Research: Doxorubicin-Induced Cardiotoxicity Model Studies

Pedaliin 6''-acetate (EC50 = 19.1 μM) is a validated positive control and reference compound for in vitro studies of doxorubicin (DOX)-induced cardiotoxicity in H9c2 rat cardiomyocytes [1]. Its moderate potency makes it suitable as a benchmark for screening novel cardioprotective agents, particularly for SAR studies exploring the role of the 6″-O-acetyl group and 3',4'-dihydroxy B-ring substitution on cardioprotective efficacy [2]. Researchers should consider using pedaliin 6″-acetate alongside the more potent luteolin-7-O-β-D-glucopyranoside (EC50 ≈ 12.5 μM) to establish a potency range for structure-activity correlations [3].

Antioxidant Mechanism Studies: Direct Radical Scavenging vs. Metal Chelation

Pedaliin 6″-acetate exhibits a distinct mechanistic profile characterized by strong direct radical scavenging (ABTS EC50 = 76.19 μM; DPPH EC50 = 95.24 μM) but weak metal chelation (Fe²⁺ EC50 = 1.13 mM) [4][5]. This profile makes the compound particularly valuable for experimental designs that require discrimination between direct radical quenching and metal-catalyzed oxidation pathways. In contrast, ladanetin-6-O-β-(6″-O-acetyl)glucoside shows the opposite profile (weak radical scavenging, strong iron chelation with EC50 = 12.3 μM), enabling researchers to use these two structurally related 6″-O-acetylated flavonoids as paired tools for mechanistic dissection of antioxidant action .

Analytical Method Development and Quality Control: Natural Product Standardization

Pedaliin 6″-acetate has been successfully isolated from D. tanguticum crude extracts using high-speed counter-current chromatography (HSCCC) combined with preparative HPLC, achieving purity levels >98% [6][7]. This established isolation methodology and the compound's well-characterized spectroscopic and chromatographic properties (including retention behavior in reversed-phase HPLC systems) position it as a suitable reference standard for the authentication, quantification, and quality control of D. tanguticum-derived herbal materials and formulations . The compound's distinct retention characteristics relative to co-occurring flavone glycosides (cosmosiin, pedaliin, quercetin-3-O-rutinoside, sorbifolin-6-O-β-glucopyranoside) enable its use as a chemotaxonomic marker [8].

Flavonoid Glycoside SAR Studies: Impact of 6″-O-Acetylation on Biological Activity and Physicochemical Properties

The direct comparison between pedaliin 6″-acetate (XLogP = 0.5) and its non-acetylated parent compound pedaliin (estimated XLogP ≤ -0.5) provides a defined model system for investigating the effects of sugar acetylation on flavonoid glycoside lipophilicity, cellular uptake, and biological activity [9]. Pedaliin 6″-acetate offers a quantifiable increase in lipophilicity of >1.0 log unit (corresponding to >10-fold higher predicted membrane partitioning) while maintaining the core flavone pharmacophore [10]. This makes the pedaliin/pedaliin 6″-acetate pair an ideal comparative system for studies examining the relationship between glycoside acetylation and in vitro efficacy, particularly in the context of intracellular target engagement and subcellular localization studies where membrane permeability is a critical determinant of activity.

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